molecular formula C14H26N2O5 B1383538 tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate CAS No. 1334412-29-1

tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate

Cat. No. B1383538
CAS RN: 1334412-29-1
M. Wt: 302.37 g/mol
InChI Key: RNJKENXUKRKDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate” is a chemical compound that belongs to the class of carbamates . It is also known as N-Acetyl-N,N’-bis(Boc)-ethylenediamine . The Boc group in the compound is a protecting group used in organic synthesis .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as “this compound”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H26N2O5 . The Boc group in the compound is stable towards most nucleophiles and bases .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 302.37 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

1. Chemoselective Transformation of Amino Protecting Groups

Tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate, as a silyl carbamate, is used in the chemoselective transformation of amino protecting groups. Sakaitani and Ohfune (1990) describe how this compound, synthesized from N-tert-butoxycarbonyl (Boc), reacts with electrophiles to yield N-ester type compounds efficiently (Sakaitani & Ohfune, 1990).

2. Synthesis of Specific Carbamates

Li et al. (2015) report the high-yielding preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, highlighting its advantages in terms of simplicity, cost, and yield over other methods (Li et al., 2015).

3. Palladium-Catalyzed Amidation

Bhagwanth et al. (2009) explore the use of tert-butyl carbamate in the palladium-catalyzed synthesis of N-Boc-protected anilines, highlighting the importance of room temperature conditions and sodium tert-butoxide for successful reactions (Bhagwanth et al., 2009).

4. As N-(Boc) Nitrone Equivalents

Guinchard et al. (2005) describe tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as the first class of N-(Boc) nitrone equivalents, useful as building blocks in organic synthesis (Guinchard et al., 2005).

5. Applications in Amide N-C Cross-Coupling

Szostak et al. (2016) highlight the role of N-acyl-tert-butyl-carbamates (Boc) in enabling amide bond N-C cross-coupling reactions, crucial for the design of new amide cross-coupling reactions (Szostak et al., 2016).

6. Synthesis of Key Intermediates in Natural Products

Tang et al. (2014) synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate as an intermediate in natural products with cytotoxic activity against human carcinoma cell lines, highlighting its biomedical significance (Tang et al., 2014).

7. Structural Mimics for Enzyme Active Sites

Ibrahim et al. (2014) explored tert-butyl N-(2-mercaptoethyl)carbamate complexes as structural mimics for the active sites of thiolate-alkylating enzymes, providing insights into enzyme functionality (Ibrahim et al., 2014).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. This compound interacts with enzymes such as proteases and peptidases, which are responsible for cleaving peptide bonds. By protecting the amino groups, this compound prevents unwanted cleavage, ensuring the integrity of the peptide chain. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, stabilizing the structure of the synthesized peptides .

Cellular Effects

This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can affect the activity of enzymes involved in cell signaling, such as kinases and phosphatases. By protecting amino groups, this compound can alter the phosphorylation state of proteins, thereby influencing signal transduction pathways. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form stable covalent bonds with amino groups on biomolecules. This interaction prevents the cleavage of peptide bonds by proteases and peptidases, ensuring the stability of the synthesized peptides. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its protective effects on amino groups. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and enzyme activity. The extent of these effects can vary depending on the specific experimental conditions and the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound can effectively protect amino groups and modulate enzyme activity without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed in animal studies, where the compound’s protective effects are diminished at higher concentrations, leading to potential adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as esterases and amidases, which cleave the carbamate bond, releasing the protected amino group. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of this compound can influence its activity and overall cellular effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects. For example, localization to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can impact cellular metabolism .

properties

IUPAC Name

tert-butyl N-acetyl-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5/c1-10(17)16(12(19)21-14(5,6)7)9-8-15-11(18)20-13(2,3)4/h8-9H2,1-7H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJKENXUKRKDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.